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Compound of Interest |

Compound Name: 4-(Methylsulfonyl)cyclohexanone
CAS No.: 862129-72-4
Cat. No.: B591897

Executive Summary

4-(Methylsulfonyl)cyclohexanone (CAS: 862129-72-4) is a critical aliphatic sulfone
intermediate used in the synthesis of pharmaceutical agents, particularly those targeting G-
protein coupled receptors (GPCRs) such as CCR2 antagonists and Janus kinase (JAK)
inhibitors.[1][2][3] Its structural value lies in the methylsulfonyl group, which serves as a robust,
non-ionizable polar motif that improves metabolic stability and aqueous solubility compared to
carboxylic acid bioisosteres.

This guide details the IUPAC nomenclature logic, a field-proven synthetic protocol favoring the
"Protected Route" to minimize side reactions, and analytical characterization standards.

Part 1: Nomenclature and Structural Analysis[4]
IUPAC Name Derivation

The systematic name 4-(methylsulfonyl)cyclohexan-1-one is derived based on the IUPAC
hierarchy of functional groups.

» Principal Functional Group: The molecule contains both a ketone (

) and a sulfone (
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). According to IUPAC priority rules, ketones rank higher than sulfones. Therefore, the suffix
of the parent name is -one.

o Parent Chain: The six-membered saturated ring is cyclohexane. Combined with the suffix,
the parent scaffold is cyclohexanone.

e Numbering: The carbon atom of the ketone group is automatically assigned position 1.
Numbering proceeds around the ring to give the substituent the lowest possible locant.

e Substituent: The

group is treated as a prefix. It is named methylsulfonyl (or methanesulfonyl).

» Position: The substituent is at the 4-position (para-like relative to the ketone).

Final Name: 4-(Methylsulfonyl)cyclohexan-1-one.

Structural Logic Diagram

The following decision tree illustrates the IUPAC priority logic used to determine the name.
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Parent: Cyclohexanone
(C1 = Carbonyl)

Prefix: Methylsulfonyl-
(at Position 4)

Full Name:
4-(Methylsulfonyl)cyclohexan-1-one

Click to download full resolution via product page

Figure 1: IUPAC nomenclature decision tree highlighting the priority of the ketone group over

the sulfone moiety.

Part 2: Synthetic Pathways[1]

Direct alkylation or oxidation of bare cyclohexanones often leads to Baeyer-Villiger side
products or polymerization. The most reliable "field-proven” route utilizes a ketal protection
strategy, starting from the commercially available 1,4-dioxaspiro[4.5]decan-8-ol.

The "Protected Route" Protocol

This pathway ensures the ketone remains intact during the nucleophilic substitution and
oxidation steps.
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Reaction Scheme Overview

o Activation: Conversion of alcohol to mesylate (leaving group).
e Displacement:

substitution with sodium thiomethoxide.

¢ Oxidation: Chemoselective oxidation of sulfide to sulfone.

» Deprotection: Acid-catalyzed hydrolysis of the ketal.

MsCl, Et3N NaSMe Oxone or mCPBA HCI/H20
n Intermediate 1: on, Intermediate 2: Oxidation] Deprotection
Mesylate Sulfide (Thioether)

Product:
4-(Methylsulfonyl)cyclohexanone

Start:
1,4-dioxaspiro[4.5]decan-8-ol

Intermediate 3:
Sulfone (Protected)

Click to download full resolution via product page

Figure 2: Step-by-step synthetic pathway from the protected alcohol to the final sulfone ketone.

[3]

Detailed Experimental Protocol
Step 1 & 2: Sulfide Formation

» Reagents: 1,4-dioxaspiro[4.5]decan-8-ol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq),
Triethylamine (1.5 eq), Sodium thiomethoxide (NaSMe, 1.5 eq).

e Procedure:

Dissolve alcohol in DCM at 0°C. Add

o

followed by dropwise MsCI. Stir 2h.

[¢]

Wash with brine, dry, and concentrate to yield the crude mesylate.

[¢]

Dissolve crude mesylate in DMF. Add NaSMe carefully (exothermic). Heat to 60°C for 4h.

[e]

Critical Check: Monitor TLC for disappearance of mesylate.
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o Workup: Dilute with water, extract with EtOAc.
Step 3: Oxidation (The "Green" Method)
» Reagents: Oxone® (Potassium peroxymonosulfate), Methanol/Water (1:1).

o Rationale: Oxone is preferred over mCPBA for scale-up as it avoids the formation of shock-
sensitive benzoates and is water-soluble, simplifying purification.

e Procedure:

Dissolve the sulfide intermediate in MeOH/Water.

[e]

o

Add Oxone (2.5 eq) in portions at 0°C to control exotherm.

[¢]

Stir at Room Temperature (RT) for 6-12 hours.

[¢]

Filter insoluble salts. Concentrate filtrate to remove MeOH. Extract aqueous residue with
DCM.

Step 4: Deprotection
e Reagents: 3M HCI, Acetone or THF.
e Procedure: Reflux the protected sulfone in Acetone/3M HCI (4:1) for 2 hours. Neutralize with

, extract, and recrystallize (EtOAc/Hexanes) to obtain the white solid product.

Part 3: Analytical Characterization

Validating the structure requires confirming the presence of the sulfone and the restoration of
the ketone.

Spectroscopic Data Summary
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. Structural

Technique Parameter Expected Value .

Assignment
i Methyl group on

1H NMR 2.85 ppm (s, 3H) Singlet (Methyl group
sulfone)

2.90-3.05 ppm (m, ;

ppm ( Multiplet (Methine proton at C4)

1H)

2.45-2.55 ppm (m, Multiplet -protons to Carbonyl

4H) (C2, C6)

2.10-2.30 ppm (m, i

Ppm ( Multiplet -protons (C3, C5)
4H)
15C NMR 208.5 ppm Singlet (Ketone Carbon)
Singlet ;
61.5 ppm (C4 Ring Carbon)
Singlet

38.5 ppm (Methyl Carbon)

IR 1715 Strong Stretch (CyClIC
Ketone)

1290, 1140 Strong Symmetric/Asymmetri

c Stretch

Molecular lon (MW =

MS (ESI) m/z 177.05 Positive Mode (
176.[2][4]23)

Troubleshooting

e Issue: Presence of m/z 193 in MS.

o Cause: Incomplete oxidation (Sulfoxide intermediate).
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o Remedy: Extend reaction time with Oxone or add 0.5 eq more oxidant.

e Issue: Low yield in Step 4.
o Cause: Product is water-soluble.[5]

o Remedy: Use continuous extraction (DCM) or salt out the aqueous phase with NaCl
before extraction.

Part 4: Pharmacological Utility[6]

In drug discovery, 4-(methylsulfonyl)cyclohexanone is rarely the final drug but a high-value
scaffold.

o Metabolic Stability: The sulfone group is electronically withdrawing and sterically demanding,
often used to block metabolic "soft spots” (oxidative metabolism) on aliphatic rings.

» Solubility Anchor: Unlike lipophilic cyclohexyl groups, the sulfone introduces polarity (

), improving the agueous solubility of the final drug candidate without introducing ionizable
centers (like amines or acids) that might affect membrane permeability.

» Reductive Amination: The ketone is typically reacted with amines (using

) to generate CCR2 antagonists or other GPCR ligands.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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